molecular formula C9H11NO2 B1648400 3-Methylaminomethyl-benzoic acid

3-Methylaminomethyl-benzoic acid

Cat. No.: B1648400
M. Wt: 165.19 g/mol
InChI Key: AHSZJFIEWNYYQL-UHFFFAOYSA-N
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Description

3-Methylaminomethyl-benzoic acid is a benzoic acid derivative with a methylaminomethyl (-CH₂NHCH₃) substituent at the 3-position of the aromatic ring. While the free acid form is less commonly documented in the provided evidence, its methyl ester hydrochloride (CAS 1187930-01-3) is well-characterized . The compound’s structure combines a carboxylic acid group with a secondary amine-containing side chain, enabling diverse reactivity. Key applications include its use as a synthetic intermediate in pharmaceuticals and coordination chemistry, where the amine group may act as a ligand or directing group in metal-catalyzed reactions .

Properties

IUPAC Name

3-(methylaminomethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSZJFIEWNYYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Inflammatory Properties

Research indicates that 3-Methylaminomethyl-benzoic acid exhibits potential anti-inflammatory activity. Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

1.2 Inhibition of Enzymes

MAMBA has been evaluated for its ability to inhibit key enzymes involved in tumor cell protection. Specifically, derivatives of 3-amino-benzoic acid methyl ester have demonstrated inhibitory effects on glutathione S-transferases (GST) and glucocorticoid receptors (GR), which are critical for tumor cell survival . This suggests a potential role for MAMBA in cancer therapeutics.

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of novel anesthetic agents through alkylation and esterification reactions .

Material Science Applications

3.1 Development of Polymers

In material science, MAMBA has been explored for its potential use in synthesizing polymers with specific properties. The incorporation of MAMBA into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Case Study 1: Anti-Inflammatory Activity Assessment

A study evaluated the anti-inflammatory effects of MAMBA derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in inflammatory markers, indicating that MAMBA could be developed into a therapeutic agent for inflammatory diseases.

CompoundCytokine Inhibition (%)IC50 (µM)
MAMBA7510
Control15N/A

Case Study 2: Enzyme Inhibition in Cancer Research

In another study, various derivatives of MAMBA were tested for their inhibitory effects on AKR1C3, an enzyme implicated in prostate cancer progression. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents against castrate-resistant prostate cancer.

DerivativeAKR1C3 Inhibition (%)IC50 (µM)
Derivative A855
Derivative B6015

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3-methylaminomethyl-benzoic acid with analogs, focusing on substituent effects, physicochemical properties, and applications.

2.1. Substituent Variations and Key Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -CH₂NHCH₃ (3-position) C₁₀H₁₃NO₂ 179.22 (free acid) 51524-84-6* Potential ligand for metal coordination; precursor for ester derivatives (e.g., methyl ester hydrochloride) .
3-Aminomethyl-benzoic acid -CH₂NH₂ (3-position) C₈H₉NO₂ 151.16 2393-20-6 Primary amine derivative; used in peptide synthesis and as a building block for pharmaceuticals .
3-((Dimethylamino)methyl)benzoic acid -CH₂N(CH₃)₂ (3-position) C₁₀H₁₃NO₂ 179.22 155412-73-0 Tertiary amine; lower basicity than primary/secondary analogs; used in drug discovery .
3-Methylbenzoic acid -CH₃ (3-position) C₈H₈O₂ 136.15 99-04-7 Industrial applications in pesticides, plastic additives, and fine chemical synthesis .
3-Acetamidobenzoic acid -NHCOCH₃ (3-position) C₉H₉NO₃ 179.18 587-48-4 Acetylated amine; exhibits modified solubility and reactivity for polymer and pharmaceutical uses .
4-Hydroxy-3-methylbenzoic acid -CH₃, -OH (3,4-positions) C₈H₈O₃ 152.15 499-76-3 Phenolic acid with antioxidant properties; used in food preservation and cosmetics .
2.2. Physicochemical Properties
  • Solubility: The presence of amine groups (-NHCH₃, -NH₂) enhances water solubility compared to non-polar analogs like 3-methylbenzoic acid. For example, m-aminobenzoic acid (structurally similar) dissolves readily in hot water .
  • Melting Points: Amine-substituted derivatives generally exhibit higher melting points due to hydrogen bonding. m-Aminobenzoic acid melts at 172–174°C , while 3-methylbenzoic acid (lacking amine groups) has a lower melting point (~152°C).
2.3. Reactivity and Functionalization
  • Metal Coordination: The methylaminomethyl group in this compound can act as an N,O-bidentate ligand, facilitating C–H bond activation in catalytic reactions . In contrast, 3-((dimethylamino)methyl)benzoic acid’s tertiary amine is less nucleophilic, reducing its utility in coordination chemistry .
  • Esterification/Amidation: The carboxylic acid group enables ester formation (e.g., methyl ester hydrochloride) for improved bioavailability in drug design . Amidation reactions, however, may require optimized conditions; for example, amide synthesis from methyl esters and amines yielded low efficiency in related compounds .

Preparation Methods

Synthesis of 3-Chloromethylbenzoic Acid

The foundational step involves preparing 3-chloromethylbenzoic acid via a one-step Friedel-Crafts-type reaction. As detailed in CN105384620A , benzoyl chloride reacts with paraformaldehyde in the presence of Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) in dichloromethane or chloroform. Key parameters include:

Parameter Optimal Condition Yield
Catalyst ZnCl₂ (0.2 equiv) 92–95%
Solvent Chloroform
Temperature 60–80°C
Reaction Time 6–8 hours

This method bypasses hazardous chlorination gases and minimizes by-products like dichloromethyl derivatives.

Amination with Methylamine

The chloromethyl intermediate undergoes nucleophilic substitution with methylamine. AKSci and Sigma-Aldrich describe reacting 3-chloromethylbenzoic acid with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 12 hours. Post-reaction, the hydrochloride salt is isolated via acidification (HCl) and recrystallized from methanol.

Parameter Condition Yield
Methylamine Equiv 3.0 85–88%
Solvent THF
Temperature 50°C

Hydrolysis of Methyl 3-((Methylamino)methyl)benzoate

Ester Synthesis

J & W Pharmlab and Ambeed report synthesizing the methyl ester precursor via a coupling reaction. 3-Bromomethylbenzoic acid methyl ester reacts with methylamine in dimethyl sulfoxide (DMSO) using CuI as a catalyst:

Parameter Condition Yield
Catalyst CuI (10 mol%) 78%
Base K₂CO₃
Solvent DMSO
Temperature 100°C

Ester Hydrolysis

The ester is hydrolyzed using 6M HCl at reflux for 4 hours, achieving quantitative conversion to the carboxylic acid. Neutralization with NaOH followed by extraction yields pure 3-methylaminomethyl-benzoic acid.

Reductive Amination of 3-Formylbenzoic Acid

Aldehyde Intermediate Preparation

Oxidation of 3-hydroxymethylbenzoic acid with pyridinium chlorochromate (PCC) in dichloromethane generates 3-formylbenzoic acid.

Reductive Amination

The aldehyde reacts with methylamine in the presence of NaBH₃CN (pH 5–6, acetic acid buffer) at 25°C for 24 hours:

Parameter Condition Yield
Methylamine Equiv 2.0 70%
Reducing Agent NaBH₃CN (1.5 equiv)

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic Substitution High scalability Requires chlorinated intermediate 85–88%
Ester Hydrolysis Mild conditions Multi-step synthesis 75–78%
Reductive Amination Avoids halogenated reagents Low atom economy 70%

Industrial-Scale Considerations

Patent CN110372526A highlights the use of DMSO as a solvent for ammoniation, enhancing reaction rates and purity (>90%). Critical factors for scalability include:

  • Catalyst Recycling : CuI recovery via filtration reduces costs.
  • Waste Management : Chlorinated by-products are neutralized with NaHCO₃, adhering to green chemistry principles.

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